Cas no 54544-05-7 (Methyl 3,4-bis(benzyloxy)benzoate)
Methyl 3,4-bis(benzyloxy)benzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3,4-bis(benzyloxy)benzoate
- Benzoic acid, 3,4-bis(phenylmethoxy)-, methyl ester
- methyl 3,4-bis(phenylmethoxy)benzoate
- methyl3,4-bis(benzyloxy)benzoate
- SLYKXRFTRIYUJV-UHFFFAOYSA-N
- 3825AH
- 3,4-Dibenzyloxy benzoic acid methyl ester
- AX8284450
- 3,4-Bis(benzyloxy)benzoic acid methyl ester
- CS-M1191
- CS-13279
- AKOS022187103
- W18214
- 54544-05-7
- SCHEMBL3245222
- DTXSID80441593
- MFCD06203841
- DB-255214
-
- MDL: MFCD06203841
- Inchi: 1S/C22H20O4/c1-24-22(23)19-12-13-20(25-15-17-8-4-2-5-9-17)21(14-19)26-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3
- InChI Key: SLYKXRFTRIYUJV-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1=CC(C(=O)OC)=CC=C1OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 348.1362
- Monoisotopic Mass: 348.13615911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 8
- Complexity: 412
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.8
- XLogP3: 4.7
Experimental Properties
- PSA: 44.76
Methyl 3,4-bis(benzyloxy)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM155012-5g |
methyl 3,4-bis(benzyloxy)benzoate |
54544-05-7 | 95+% | 5g |
$464 | 2021-06-17 | |
| Alichem | A019093698-5g |
Methyl 3,4-bis(benzyloxy)benzoate |
54544-05-7 | 97% | 5g |
$409.02 | 2023-09-01 | |
| ChemScence | CS-M1191-250mg |
methyl 3,4-bis(benzyloxy)benzoate |
54544-05-7 | 250mg |
$46.0 | 2022-04-27 | ||
| ChemScence | CS-M1191-1g |
methyl 3,4-bis(benzyloxy)benzoate |
54544-05-7 | 1g |
$114.0 | 2022-04-27 | ||
| ChemScence | CS-M1191-5g |
methyl 3,4-bis(benzyloxy)benzoate |
54544-05-7 | 5g |
$395.0 | 2022-04-27 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M76320-1g |
Methyl 3,4-bis(benzyloxy)benzoate |
54544-05-7 | 1g |
¥826.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M76320-5g |
Methyl 3,4-bis(benzyloxy)benzoate |
54544-05-7 | 5g |
¥3106.0 | 2021-09-08 | ||
| Chemenu | CM155012-5g |
methyl 3,4-bis(benzyloxy)benzoate |
54544-05-7 | 95+% | 5g |
$464 | 2022-06-11 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YM934-200mg |
Methyl 3,4-bis(benzyloxy)benzoate |
54544-05-7 | 97% | 200mg |
298.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YM934-1g |
Methyl 3,4-bis(benzyloxy)benzoate |
54544-05-7 | 97% | 1g |
930.0CNY | 2021-07-15 |
Methyl 3,4-bis(benzyloxy)benzoate Suppliers
Methyl 3,4-bis(benzyloxy)benzoate Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on Methyl 3,4-bis(benzyloxy)benzoate
Recent Advances in the Application of Methyl 3,4-bis(benzyloxy)benzoate (CAS: 54544-05-7) in Chemical Biology and Pharmaceutical Research
Methyl 3,4-bis(benzyloxy)benzoate (CAS: 54544-05-7) is a chemically synthesized aromatic ester that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, including polyphenolic derivatives and kinase inhibitors. Recent studies have highlighted its potential in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The benzyl-protected phenolic groups in this compound provide a strategic advantage for further functionalization, making it a valuable building block in medicinal chemistry.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of Methyl 3,4-bis(benzyloxy)benzoate as a precursor for the synthesis of novel tyrosine kinase inhibitors. The study demonstrated that the compound's unique structure allows for efficient modification of the benzoate core, enabling the introduction of diverse pharmacophores. The resulting derivatives exhibited potent inhibitory activity against EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), two key targets in cancer therapy. These findings underscore the compound's potential as a scaffold for designing next-generation kinase inhibitors with improved selectivity and efficacy.
Another notable application of Methyl 3,4-bis(benzyloxy)benzoate was reported in a 2022 article in Bioorganic & Medicinal Chemistry Letters. The study focused on its role in the synthesis of polyphenolic compounds with antioxidant and anti-inflammatory properties. By selectively deprotecting the benzyl groups, researchers were able to generate a series of derivatives that exhibited significant radical scavenging activity and inhibition of pro-inflammatory cytokines. These results suggest that the compound could serve as a starting point for developing new therapeutics for oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases.
Recent advancements in synthetic methodologies have further enhanced the utility of Methyl 3,4-bis(benzyloxy)benzoate. A 2023 publication in Organic Letters described a novel catalytic system for the efficient deprotection of benzyl groups under mild conditions, enabling the rapid generation of diverse phenolic derivatives. This breakthrough has streamlined the synthesis of complex molecules derived from this compound, reducing both reaction times and costs. Such innovations are expected to accelerate the exploration of its pharmacological potential and facilitate its integration into drug development pipelines.
In conclusion, Methyl 3,4-bis(benzyloxy)benzoate (CAS: 54544-05-7) continues to emerge as a pivotal compound in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, coupled with its demonstrated bioactivity, positions it as a valuable tool for drug discovery. Future research directions may include the exploration of its applications in targeted drug delivery systems and the development of multifunctional therapeutics. As synthetic techniques evolve and our understanding of its pharmacological properties deepens, this compound is poised to play an increasingly prominent role in addressing unmet medical needs.
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